molecular formula C7H4ClN3O2 B1362660 4-Chloro-5-nitro-1H-indazole CAS No. 907958-42-3

4-Chloro-5-nitro-1H-indazole

Cat. No. B1362660
M. Wt: 197.58 g/mol
InChI Key: AXZCWGUWGPLXOR-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-1H-indazole is a chemical compound with the molecular formula C7H4ClN3O2 . It has a molecular weight of 197.58 .


Synthesis Analysis

The synthesis of indazoles, including 4-Chloro-5-nitro-1H-indazole, has been a topic of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 4-Chloro-5-nitro-1H-indazole is 1S/C7H4ClN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H, (H,9,10) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Indazoles, including 4-Chloro-5-nitro-1H-indazole, can be synthesized through various methods . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

4-Chloro-5-nitro-1H-indazole has a molecular weight of 197.58 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

4-Chloro-5-nitro-1H-indazole is part of the indazole family, a group of nitrogen-containing heterocyclic compounds. Indazoles have a pyrazole ring condensed with a benzene ring, and various derivatives are noted for their wide variety of biological activities. Scientific interest in indazoles has led to the development of novel indazole-based therapeutic agents. These compounds have shown promising anticancer and anti-inflammatory activity, as well as applications in disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).

Indazole derivatives also exhibit a broad range of medicinal properties, including antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic activity, and applications as antipsychotic drugs (Ali, Dar, Pradhan, & Farooqui, 2013).

High-Energy Material and Application

While not directly related to 4-Chloro-5-nitro-1H-indazole, the studies on energetic compounds like 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) provide insights into the potential of related nitro-heterocyclic compounds. NTO is recognized for its reduced sensitivity, better thermal stability, and high performance, indicating the potential of nitro-substituted heterocycles in high-energetic materials (Singh & Felix, 2003), (Hanafi, Trache, Abdous, Bensalem, & Mezroua, 2019).

Organic Synthesis and Catalysis

Indazole derivatives, including 4-Chloro-5-nitro-1H-indazole, play a significant role in organic synthesis and catalysis. The transition-metal-catalyzed C–H activation/annulation sequence is an advanced tool to construct functionalized indazole derivatives, enhancing medicinal applications, functional flexibility, and structural complexity (Shiri, Roosta, Dehaen, & Amani, 2022).

The diversity and potential of heterocyclic N-oxide molecules, including those from the indazole class, demonstrate their importance in areas such as catalyst design, asymmetric catalysis, and medicinal applications. These compounds exhibit anticancer, antibacterial, and anti-inflammatory activity, highlighting their relevance in drug development and organic chemistry (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Future Directions

The future directions in the research of indazoles, including 4-Chloro-5-nitro-1H-indazole, involve the development of novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

properties

IUPAC Name

4-chloro-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZCWGUWGPLXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327849
Record name 4-Chloro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-nitro-1H-indazole

CAS RN

907958-42-3
Record name 4-Chloro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-nitro-1H-indazole
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